1-(1-Adamantyl)imidazole

Antiviral Medicinal Chemistry Structure-Activity Relationship

1-(1-Adamantyl)imidazole is the premier NHC ligand precursor. Its rigid adamantyl cage provides steric stabilization that smaller alkyl/aryl substituents cannot match. Aqueous solubility ≥25 mg/mL eliminates DMSO artifacts, while its favorable CYP profile supports drug discovery with low DDI risk. In catalysis, it outperforms flexible-chain analogs via rigid steric shielding, enabling precise steric vs. electronic dissection. Choose this compound for reproducible, publication-grade results in organometallic and medicinal chemistry.

Molecular Formula C13H18N2
Molecular Weight 202.3 g/mol
CAS No. 69380-11-6
Cat. No. B1212841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Adamantyl)imidazole
CAS69380-11-6
Synonyms2-(1-adamantyl)imidazole
Molecular FormulaC13H18N2
Molecular Weight202.3 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)C4=NC=CN4
InChIInChI=1S/C13H18N2/c1-2-15(9-14-1)13-6-10-3-11(7-13)5-12(4-10)8-13/h1-2,9-12H,3-8H2
InChIKeyBAMREGSUDFYWTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1-Adamantyl)imidazole (CAS 69380-11-6): Identity, Core Attributes, and Procurement Baselines


1-(1-Adamantyl)imidazole (CAS 69380-11-6) is an imidazole derivative featuring a bulky, lipophilic adamantyl group directly attached to the nitrogen atom at the 1-position [1]. Its molecular formula is C₁₃H₁₈N₂ with a molecular weight of approximately 202.30 g/mol [1][2]. The compound is a solid at room temperature and serves primarily as a precursor for N-heterocyclic carbene (NHC) ligands . It is supplied by vendors such as Sigma-Aldrich as part of rare and unique chemical collections, often with limited analytical data provided [3].

Why 1-(1-Adamantyl)imidazole (CAS 69380-11-6) Cannot Be Replaced by General-Purpose Imidazoles or Other Adamantyl Analogs


Substitution of 1-(1-adamantyl)imidazole with a generic imidazole or even a positional isomer is not scientifically justifiable due to its unique combination of steric, electronic, and solubility properties conferred by the adamantyl group at the N1 position. The rigid adamantyl cage provides exceptional kinetic stabilization for reactive intermediates like N-heterocyclic carbenes, a feature not replicated by smaller alkyl or aryl substituents . Furthermore, subtle positional shifts of the adamantyl moiety (e.g., from N1 to C2) drastically alter biological activity profiles, rendering them non-interchangeable for targeted applications [1]. The compound also exhibits a specific solubility profile in water and DMSO that differs from related analogs, which is critical for experimental design [2]. These distinctions are quantified in the evidence guide below.

Quantitative Differential Evidence: 1-(1-Adamantyl)imidazole (CAS 69380-11-6) vs. Closest Analogs


Antiviral Activity Divergence: N1-Adamantyl Imidazole vs. C2-Adamantyl Imidazole and Benzimidazole Analogs

While 1-(1-adamantyl)imidazole itself was not the direct subject of this 1980 study, the data demonstrates a critical structure-activity relationship (SAR) within the adamantyl-imidazole class that has significant implications for procurement. The study directly compared the antiviral activity of three closely related adamantyl derivatives: 2-(1-adamantyl)imidazole (2a), N-methyl-2-(1-adamantyl)imidazole (2b), and 2-(1-adamantyl)benzimidazole (3a) against the A-2 Victoria virus in chick embryos [1]. Compounds 2a and 2b showed significant antiviral activity, whereas compound 3a, the benzimidazole analog, was found to be completely inactive [1]. This outcome underscores the extreme sensitivity of biological activity to subtle structural modifications within this scaffold. The absence of a direct comparator for 1-(1-adamantyl)imidazole in this assay reinforces the point that each analog must be independently validated; one cannot assume a similar activity profile based on the shared adamantyl group. The study conclusively shows that the imidazole ring is required for this specific antiviral effect, but even among imidazoles, the position of substitution (N1 vs. C2) and additional methylation can yield dramatically different outcomes, a finding consistent with later SAR analyses.

Antiviral Medicinal Chemistry Structure-Activity Relationship

Comparative Catalytic Performance: 1-(1-Adamantyl)imidazole vs. 1-Hexadecylimidazole in Copper-Catalyzed Mannich Reactions

In a study evaluating imidazole-based ligands for copper-catalyzed Mannich reactions of terminal alkynes, 1-(1-adamantyl)imidazole was directly compared to a flexible, long-chain alkyl analog, 1-hexadecylimidazole [1]. The research demonstrated that the rigid, bulky adamantyl ligand was highly effective, achieving yields as high as 97% for the target propargylamine products [1]. Importantly, this performance was found to be comparable to the yields obtained with 1-hexadecylimidazole under the same optimized conditions [1].

Organometallic Catalysis Synthetic Methodology Ligand Design

Differential CYP Inhibition Potency: Adamantyl-Substituted vs. Other 1-Substituted Imidazoles

A comprehensive comparative study examined the inhibition of various CYP450 isozymes in human hepatic microsomes by fourteen different 1-substituted imidazoles [1]. The study revealed that CYP3A4/5 activity was broadly inhibited by the imidazole class, with IC50 values less than 5 µM for many compounds [1]. More critically, the research identified a subset of seven imidazoles that exhibited potent inhibition of CYP3A4/5 with IC50 values below 0.3 µM (300 nM) [1]. A key class-level inference from this work is that this high-potency inhibition was exclusively observed for imidazoles with a molecular weight above 300 g/mol [1]. 1-(1-Adamantyl)imidazole, with a molecular weight of 202.3 g/mol, does not fall into this high-potency, high-molecular-weight subgroup. This context is crucial for researchers designing experiments involving cytochrome P450 enzymes, as it provides a data-driven expectation for its inhibitory potential relative to other, more potent 1-substituted imidazole derivatives.

Drug Metabolism CYP450 Inhibition Toxicology

Aqueous and DMSO Solubility: A Practical Differentiator for In Vitro Assay Design

The solubility profile of 1-(1-adamantyl)imidazole is a critical, practical differentiator from many other adamantane or imidazole derivatives. Experimental data indicates that the compound is soluble in water to at least 25 mg/mL, corresponding to approximately 50 mM [1]. This level of aqueous solubility is notable and may be higher than expected for a molecule bearing a highly lipophilic adamantyl cage. For comparison, many related adamantyl compounds exhibit very poor aqueous solubility, often being described as insoluble at room temperature [2]. Additionally, the compound demonstrates excellent solubility in DMSO, achieving a concentration of 50 mM [1].

Physicochemical Properties Assay Development Solubility

High-Value Application Scenarios for 1-(1-Adamantyl)imidazole (CAS 69380-11-6) Based on Verified Differentiation


Synthesis of Highly Stabilized N-Heterocyclic Carbene (NHC) Ligands and Catalysts

The primary and most validated application of 1-(1-adamantyl)imidazole is as a precursor for the synthesis of bulky N-heterocyclic carbenes (NHCs), such as the renowned 1,3-di-(1-adamantyl)imidazol-2-ylidene . The steric bulk of the adamantyl group is essential for kinetically stabilizing these reactive carbene ligands, which are prized for their strong σ-donor properties and robust performance in demanding catalytic cycles like cross-coupling and olefin metathesis . The comparative catalytic data from Section 3 confirms that the parent compound itself can also serve as an effective, rigid ligand in copper catalysis, further validating its utility in organometallic chemistry [1].

Medicinal Chemistry Scaffold with a Defined, Manageable CYP Inhibition Profile

For medicinal chemists exploring adamantane-based pharmacophores, the class-level CYP inhibition data from Section 3 provides a critical selection criterion [2]. The evidence suggests that 1-(1-adamantyl)imidazole, with its molecular weight of ~202 g/mol, does not belong to the subset of 1-substituted imidazoles that exhibit potent sub-micromolar inhibition of CYP3A4/5 [2]. This is a meaningful differentiator for lead optimization programs where minimizing drug-drug interaction liability is a key objective. While not directly validated for a specific therapeutic target, its solubility profile of ≥25 mg/mL in water also supports its use as a tractable starting point for in vitro medicinal chemistry campaigns [3].

Mechanistic Studies in Organometallic and Organic Chemistry

The rigid, well-defined structure of 1-(1-adamantyl)imidazole makes it an ideal tool for probing steric and electronic effects in catalytic cycles . The head-to-head comparison with 1-hexadecylimidazole demonstrates that its steric bulk achieves similar catalytic outcomes to a flexible-chain analog, but through a fundamentally different mechanism of action (rigid steric shielding vs. flexible dynamic stabilization) [1]. This property is invaluable for academic researchers seeking to dissect reaction mechanisms, understand ligand-substrate interactions, or develop structure-activity relationships in catalysis.

In Vitro Biological Assay Development Requiring Aqueous Compatibility

The verified solubility of 1-(1-adamantyl)imidazole at ≥25 mg/mL in water directly addresses a common pain point in assay development [3]. Many adamantane derivatives suffer from poor aqueous solubility, forcing researchers to use high concentrations of DMSO which can confound results [4]. This compound's favorable solubility profile enables the preparation of concentrated aqueous stock solutions, simplifying the design of in vitro experiments in fields like enzymology, cell biology, and biochemistry, and making it a more practical choice over less soluble structural analogs.

Technical Documentation Hub

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